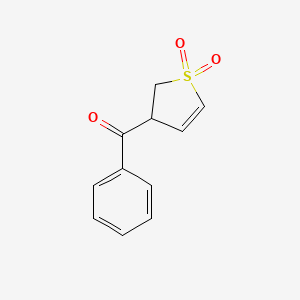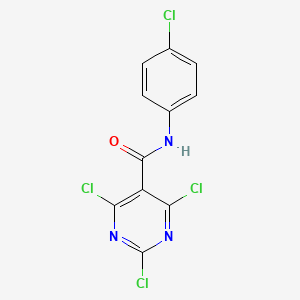
5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild reaction conditions to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining high yield and purity.
Chemical Reactions Analysis
5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are exploring its potential therapeutic properties, including its use as a precursor for drug development. Industrial applications include its use in the production of fragrances and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
5-Methoxy-2,6-dimethyloctahydro-1H-4,7-methanoindene can be compared with other similar compounds, such as octahydro-5-methoxy-4,7-methano-1(H)-indene-2-carboxaldehyde and 5-methoxy-2,3-dihydro-1H-indole . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
88033-53-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
8-methoxy-4,9-dimethyltricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C13H22O/c1-7-4-10-9-6-12(11(10)5-7)13(14-3)8(9)2/h7-13H,4-6H2,1-3H3 |
InChI Key |
CSUIQMUCOODNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C1)C3CC2C(C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
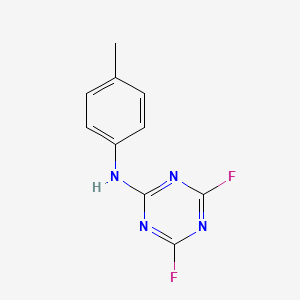

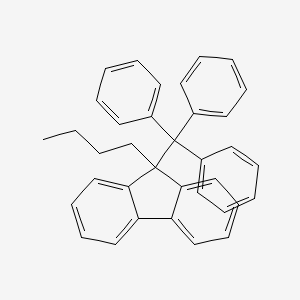
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)
![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)
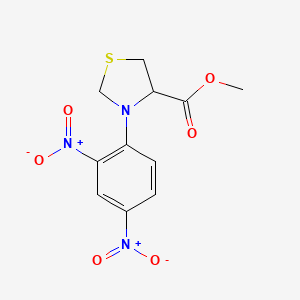
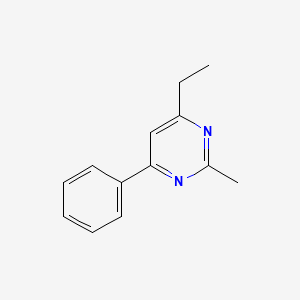

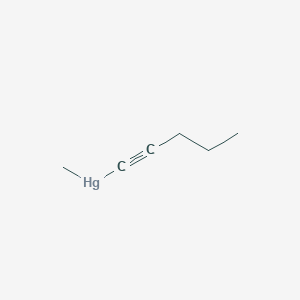
![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
